molecular formula C11H11O4- B14808566 2-(5-Acetyl-2-methoxyphenyl)acetate

2-(5-Acetyl-2-methoxyphenyl)acetate

Cat. No.: B14808566
M. Wt: 207.20 g/mol
InChI Key: ZIQLGQMVEOXQSY-UHFFFAOYSA-M
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Description

2-(5-Acetyl-2-methoxyphenyl)acetate (CAS No. 60792-88-3) is an organic compound with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol . Structurally, it consists of a phenyl ring substituted with a methoxy group at the 2-position and an acetyl group at the 5-position, linked to an acetate ester moiety. This compound is primarily used as a synthetic intermediate in pharmaceutical and agrochemical research, leveraging its acetyl group for further derivatization.

Properties

Molecular Formula

C11H11O4-

Molecular Weight

207.20 g/mol

IUPAC Name

2-(5-acetyl-2-methoxyphenyl)acetate

InChI

InChI=1S/C11H12O4/c1-7(12)8-3-4-10(15-2)9(5-8)6-11(13)14/h3-5H,6H2,1-2H3,(H,13,14)/p-1

InChI Key

ZIQLGQMVEOXQSY-UHFFFAOYSA-M

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)CC(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Acetyl-2-methoxyphenyl)acetate typically involves the acetylation of 2-methoxyphenylacetic acid. One common method is the reaction of 2-methoxyphenylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale acetylation processes using similar reagents and conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Acetyl-2-methoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl acetates.

Scientific Research Applications

2-(5-Acetyl-2-methoxyphenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Acetyl-2-methoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The acetyl and methoxy groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 2-(5-Acetyl-2-methoxyphenyl)acetate can be better understood by comparing it with analogous compounds. Below is a detailed analysis of its key structural analogs, focusing on substituent effects, synthesis, and applications.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name CAS No. Molecular Formula Substituents (Position) Key Properties/Applications Synthesis Yield (If Available) References
This compound 60792-88-3 C₁₁H₁₂O₄ Acetyl (5), Methoxy (2) Pharmaceutical intermediate Not reported
4-Acetyl-2-methoxyphenyl acetate 54771-60-7 C₁₁H₁₂O₄ Acetyl (4), Methoxy (2) Structural isomer; electronic effects differ Not reported
Methyl 2-(5-formyl-2-methoxyphenyl)acetate - C₁₁H₁₂O₅ Formyl (5), Methoxy (2) Precursor for acetyl derivatives 92% (via Vilsmeier-Haack reaction)
Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate 1909309-31-4 C₁₀H₁₃NO₅S Sulfamoyl (2), Methoxy (5) Pharmaceutical/agrochemical applications Not reported
Ethyl (5-formyl-2-methoxyphenoxy)acetate 51336-38-0 C₁₂H₁₄O₅ Formyl (5), Methoxy (2), Phenoxy Altered solubility and reactivity Not reported
Ethyl 2-phenylacetoacetate 5413-05-8 C₁₂H₁₄O₃ Phenyl, Acetoacetate High reactivity in β-keto ester chemistry ≥98% purity (commercial)

Key Structural and Functional Comparisons

Substituent Position Effects: Acetyl vs. Formyl: The replacement of the acetyl group with a formyl group (as in methyl 2-(5-formyl-2-methoxyphenyl)acetate) reduces steric bulk and increases electrophilicity, making it a versatile precursor for further functionalization via condensation or reduction reactions . Positional Isomerism: 4-Acetyl-2-methoxyphenyl acetate differs only in the acetyl group's position (4 vs. 5).

Functional Group Diversity: Sulfamoyl Substitution: Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate (CAS 1909309-31-4) introduces a sulfamoyl group, enhancing hydrogen-bonding capacity and making it suitable for antimicrobial or enzyme-targeting applications . Phenoxy vs. Phenyl Acetate: Ethyl (5-formyl-2-methoxyphenoxy)acetate replaces the phenyl-acetate linkage with a phenoxy group, increasing flexibility and altering metabolic stability .

Ester Group Variations :

  • Methyl vs. Ethyl Esters : Ethyl esters (e.g., Ethyl 2-phenylacetoacetate) generally exhibit higher lipophilicity than methyl esters, influencing bioavailability and hydrolysis rates in drug design .

Synthetic Efficiency :

  • The synthesis of methyl 2-(5-formyl-2-methoxyphenyl)acetate achieved a 92% yield using dichloromethyl methyl ether and Tin(IV) chloride under anhydrous conditions . In contrast, nitropropyl derivatives (e.g., compound 5 in ) show lower yields (71%), highlighting the impact of steric hindrance on reaction efficiency .

Applications: Pharmaceutical Intermediates: The acetyl group in this compound is amenable to nucleophilic substitution, making it useful in synthesizing anti-inflammatory or antiviral agents. Agrochemical Potential: Sulfamoyl-containing analogs (e.g., CAS 1909309-31-4) are prioritized in herbicide development due to their target specificity .

Contradictions and Limitations

  • While provides high-yield syntheses for formyl and nitropropyl derivatives, direct data on the target compound’s synthesis is absent. This limits a direct comparison of synthetic feasibility.

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